4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound with a unique structure that offers potential for various applications in scientific research. This compound is characterized by its sulfonamide and anthraquinone moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to facilitate the formation of the desired product. The synthesized compound is then purified using techniques such as column chromatography and characterized by various spectroscopic methods, including NMR, IR, and GC-MS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives with distinct characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms at the molecular level.
Mechanism of Action
The mechanism by which 4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide exerts its effects involves its ability to coordinate with metal ions through its bidentate directing group. This coordination facilitates the formation of cyclometallated complexes, which are crucial for C-H bond functionalization reactions . The compound’s molecular targets and pathways include various metal catalysts and reaction intermediates that play a role in these processes.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound shares the anthraquinone moiety and exhibits similar reactivity in C-H bond functionalization reactions.
Other Sulfonamide Derivatives: Compounds with sulfonamide groups often display comparable chemical properties and reactivity, making them useful for similar applications.
Uniqueness
4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its combination of sulfonamide and anthraquinone moieties, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and material science.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5S/c1-18(2)16-31(17-19(3)4)37(35,36)21-14-12-20(13-15-21)29(34)30-25-11-7-10-24-26(25)28(33)23-9-6-5-8-22(23)27(24)32/h5-15,18-19H,16-17H2,1-4H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXKYXVLCVKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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